molecular formula C19H19FO4 B1673480 Flurbiprofen axetil CAS No. 91503-79-6

Flurbiprofen axetil

Cat. No. B1673480
CAS RN: 91503-79-6
M. Wt: 330.3 g/mol
InChI Key: ALIVXCSEERJYHU-UHFFFAOYSA-N
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Description

Flurbiprofen axetil is a nonsteroidal anti-inflammatory drug (NSAID) that is used primarily for its analgesic and anti-inflammatory properties. It is a prodrug of flurbiprofen, designed to enhance the delivery and efficacy of the active drug. This compound is commonly used in postoperative pain management and has shown effectiveness in reducing inflammation and pain without significant central nervous system side effects .

Scientific Research Applications

Flurbiprofen axetil has a wide range of applications in scientific research:

Mechanism of Action

Flurbiprofen axetil exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins. By inhibiting COX, this compound reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever . The compound targets both COX-1 and COX-2 enzymes, leading to its anti-inflammatory and analgesic effects .

Safety and Hazards

Flurbiprofen axetil is toxic if swallowed and in contact with skin . It may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child . It can also cause damage to organs (cardiovascular system, gastrointestinal tract) through prolonged or repeated exposure .

Future Directions

Flurbiprofen axetil is currently under investigation in clinical trials for its effect on preventing hyperalgesia induced by Remifentanil in patients . This suggests that there is ongoing research into new uses and potential benefits of this drug.

Biochemical Analysis

Biochemical Properties

Flurbiprofen axetil interacts with the enzyme cyclooxygenase (COX), specifically COX-2 . It inhibits the conversion of arachidonic acid to prostaglandin G2 (PGG2) and PGG2 to prostaglandin H2 (PGH2) in the prostaglandin synthesis pathway . This inhibition reduces the biosynthesis of prostaglandins, mediating the anti-inflammatory effect of this compound .

Cellular Effects

This compound has been found to downregulate prostaglandin E2 (PGE2), leading to stronger anti-inflammatory and analgesic effects at the inflammation site than with conventional NSAIDs . It can selectively accumulate in surgical incision and inflammatory sites to reduce inflammation and pain .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the COX enzyme, which reduces the production of prostaglandins . This results in the alleviation of inflammation and pain. Furthermore, this compound has been found to attenuate cerebral ischemia/reperfusion injury by reducing inflammation in a rat model of transient global cerebral ischemia/reperfusion .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, a study found that the frequency of postanesthetic shivering in patients given this compound was significantly lower than that in patients who did not receive the drug .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. A study exploring the effect of this compound on reducing the response of the central nervous system to inflammatory factors in a formalin-induced inflammatory pain model using mild cognitive impairment (MCI) rats found that this compound can reduce the inflammatory response and cognitive function .

Metabolic Pathways

This compound is involved in the arachidonic acid metabolism pathway . It is metabolized by the enzyme CYP2C9 .

Transport and Distribution

This compound is rapidly absorbed into the plasma after intravenous injection It is then distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of flurbiprofen axetil involves several steps:

    Esterification Reaction: Flurbiprofen is reacted with an ester compound in the presence of an acid catalyst and an organic solvent to form the ester derivative.

    Purification: The reaction mixture is subjected to spin steaming concentration under reduced pressure, followed by the addition of ethyl acetate and water to dissolve the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can participate in substitution reactions, especially involving the aromatic ring and the ester group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like hydroxide ions.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Comparison with Similar Compounds

Flurbiprofen axetil is structurally and pharmacologically related to other NSAIDs such as ibuprofen, ketoprofen, and fenoprofen . it has unique properties that distinguish it from these compounds:

Similar Compounds:

    Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.

    Ketoprofen: Known for its potent anti-inflammatory effects.

    Fenoprofen: Used for its analgesic and anti-inflammatory activities.

This compound stands out due to its targeted delivery and reduced side effects, making it a valuable compound in pain management and inflammation control.

properties

IUPAC Name

1-acetyloxyethyl 2-(3-fluoro-4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FO4/c1-12(19(22)24-14(3)23-13(2)21)16-9-10-17(18(20)11-16)15-7-5-4-6-8-15/h4-12,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIVXCSEERJYHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048600
Record name Flurbiprofen axetil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91503-79-6
Record name Flurbiprofen axetil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91503-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Flurbiprofen axetil
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurbiprofen axetil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Flurbiprofen axetil
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Record name Flurbiprofen Axetil (mixture of diastereoisomers)
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Record name FLURBIPROFEN AXETIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does flurbiprofen axetil exert its analgesic effect?

A1: this compound is a prodrug that is rapidly hydrolyzed to flurbiprofen in the body [, , ]. Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting the cyclooxygenase (COX) enzymes, primarily COX-2 [, , , , ]. COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation [, , , ]. By inhibiting COX-2, flurbiprofen reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Q2: What are the downstream effects of COX-2 inhibition by flurbiprofen?

A2: Inhibition of COX-2 by flurbiprofen leads to a decrease in the production of various prostaglandins, including prostaglandin E2 (PGE2) []. PGE2 is known to sensitize nerve endings, making them more responsive to pain signals. By reducing PGE2 levels, flurbiprofen decreases pain perception and inflammation.

Q3: How is this compound absorbed and distributed in the body?

A3: this compound is rapidly absorbed following oral administration and is hydrolyzed to flurbiprofen during absorption []. Flurbiprofen is highly protein-bound and is widely distributed throughout the body.

Q4: How is flurbiprofen metabolized and eliminated?

A4: Flurbiprofen is primarily metabolized in the liver by conjugation with glucuronic acid, forming inactive metabolites. These metabolites are then excreted in the urine [].

Q5: What are the clinical applications of this compound?

A5: this compound is commonly used for the management of pain and inflammation associated with various conditions, including postoperative pain, dental pain, and dysmenorrhea [, , ]. It has also been investigated for its potential in managing pain associated with bone cancer [] and in preemptive analgesia [, , ].

Q6: Are there any studies investigating the combination of this compound with other analgesics?

A6: Yes, several studies have investigated the combination of this compound with other analgesics, such as fentanyl, dezocine, and sufentanil [, , , , , ]. These studies suggest that combining this compound with other analgesics may provide enhanced pain relief and potentially reduce the required doses of individual drugs, leading to a lower incidence of side effects.

Q7: What is the role of this compound in preemptive analgesia?

A7: Preemptive analgesia aims to prevent the establishment of pain pathways by administering analgesics before the onset of painful stimuli. this compound, due to its COX-2 inhibitory properties, has been explored for its potential in preemptive analgesia in various surgical procedures [, , ].

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